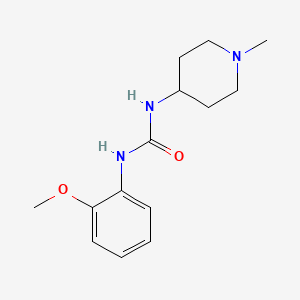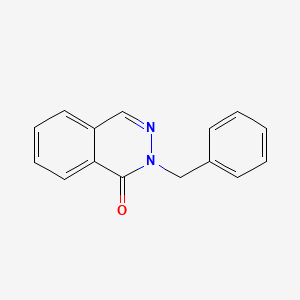
2-Benzyl-1-phthalazinone
Vue d'ensemble
Description
2-Benzyl-1-phthalazinone is a heterocyclic compound belonging to the phthalazinone family. Phthalazinones are known for their significant biological activities and pharmacological properties. This compound features a benzyl group attached to the nitrogen atom of the phthalazinone ring, which is a bicyclic structure consisting of a benzene ring fused with a pyridazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-phthalazinone typically involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol. This reaction forms the phthalazinone core, which is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-1-phthalazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized phthalazinone derivatives.
Reduction: Reduced phthalazinone derivatives.
Substitution: Various substituted phthalazinone derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-Benzyl-1-phthalazinone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use as an antihypertensive and anticonvulsant agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Benzyl-1-phthalazinone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor (VEGFR), which are involved in inflammation and angiogenesis, respectively. This inhibition leads to its potential anti-inflammatory and antitumor effects .
Comparaison Avec Des Composés Similaires
- 4-Benzyl-2H-phthalazin-1-one
- 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide
- 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-2-(3,5-diamino-1H-pyrazol-1-yl)-2-oxoethyl)acetamide
Uniqueness: 2-Benzyl-1-phthalazinone is unique due to its specific benzyl substitution, which imparts distinct biological activities compared to other phthalazinone derivatives. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propriétés
IUPAC Name |
2-benzylphthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-14-9-5-4-8-13(14)10-16-17(15)11-12-6-2-1-3-7-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZBEMQOBGYHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,5-dibromophenyl)sulfonyl-methylamino]-N-methylacetamide](/img/structure/B7481266.png)
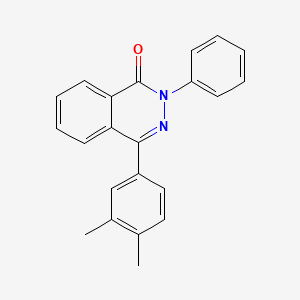
![5-[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-8-nitroisoquinoline](/img/structure/B7481283.png)
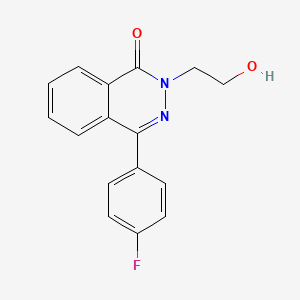
![(E)-1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B7481291.png)
![N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7481292.png)
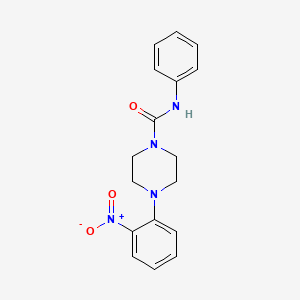
![5-Tert-butyl-3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]thiophene-2-carboxamide](/img/structure/B7481305.png)
![(E)-1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-one](/img/structure/B7481314.png)
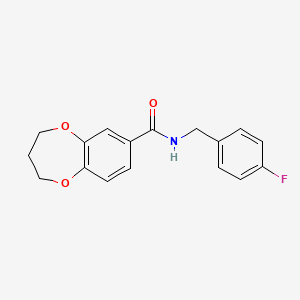
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7481342.png)
![4-[4-(4-Phenylphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B7481349.png)
![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B7481351.png)
